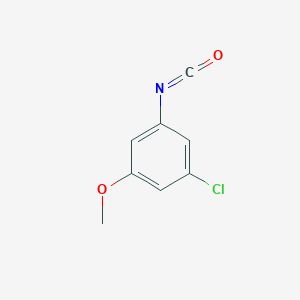

1-Chloro-3-isocyanato-5-methoxybenzene

Description

Contextualization within the Field of Functionalized Aryl Isocyanates

Aryl isocyanates are a well-established class of organic compounds known for the high reactivity of the isocyanate (-N=C=O) group towards nucleophiles. This reactivity is the cornerstone of polyurethane chemistry, where the reaction of diisocyanates with polyols forms the basis of a vast array of polymeric materials. ontosight.ai Functionalized aryl isocyanates, such as 1-chloro-3-isocyanato-5-methoxybenzene, expand the utility of this class of compounds beyond traditional polymer applications. The substituents on the aromatic ring can modulate the reactivity of the isocyanate group and introduce additional functionalities, enabling the design of molecules with specific electronic, optical, or biological properties.

Significance of Substituted Benzene (B151609) Derivatives in Synthetic Chemistry and Material Science

Substituted benzene derivatives are fundamental building blocks in organic chemistry and materials science. researchgate.net The ability to introduce various functional groups onto a benzene ring allows for the fine-tuning of molecular properties, leading to the development of a wide range of materials, including pharmaceuticals, agrochemicals, dyes, and liquid crystals. The specific arrangement of substituents on the benzene ring can influence factors such as molecular geometry, polarity, and intermolecular interactions, which in turn dictate the macroscopic properties of the resulting materials. rsc.org

Bridging Fundamental and Applied Research in the Chemistry of this compound

The study of this compound serves as a bridge between fundamental and applied research. Fundamentally, it offers a model system for investigating the interplay of different functional groups on the reactivity and properties of an aromatic system. Applied research, on the other hand, can leverage its unique trifunctional nature to develop new synthetic methodologies and create novel materials with tailored properties. For instance, the isocyanate group can be used as a reactive handle for grafting onto polymers or surfaces, while the chloro and methoxy (B1213986) groups can be further functionalized to introduce additional complexity.

Current Research Frontiers and Prospective Avenues for this compound Studies

Current research involving trifunctional benzene derivatives is focused on the development of advanced materials with applications in areas such as electronics, sensing, and catalysis. For this compound, prospective research avenues include its use as a monomer in the synthesis of specialty polymers with enhanced thermal or chemical resistance. Furthermore, its potential as a key intermediate in the synthesis of biologically active compounds is an area ripe for exploration, particularly in the development of novel pharmaceuticals and agrochemicals. The unique combination of a reactive isocyanate, a modifiable chloro group, and a property-tuning methoxy group makes it a promising candidate for the construction of complex molecular architectures.

Chemical and Physical Properties

| Property | Value (Estimated) |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | > 200 °C (decomposes) |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., toluene (B28343), THF, dichloromethane); reacts with protic solvents (e.g., water, alcohols) |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the preparation of aryl isocyanates.

One common route involves the phosgenation of the corresponding aniline (B41778) , 3-chloro-5-methoxyaniline (B31984). sapalaorganics.com This reaction, typically carried out in an inert solvent, utilizes phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) to convert the amino group into an isocyanate.

Alternatively, the Curtius rearrangement of 3-chloro-5-methoxybenzoyl azide (B81097) offers a phosgene-free pathway. wikipedia.orgnrochemistry.comnih.govorganic-chemistry.orgnih.gov This method involves the thermal or photochemical decomposition of the acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. It readily reacts with a variety of nucleophiles, including:

Alcohols to form carbamates.

Amines to form ureas.

Water to form an unstable carbamic acid, which decarboxylates to yield the corresponding aniline.

The presence of the chloro and methoxy groups can influence the reactivity of the isocyanate group through electronic effects. The methoxy group, being electron-donating, can slightly decrease the electrophilicity of the isocyanate carbon, while the electron-withdrawing chloro group can have the opposite effect.

Potential Research Applications

The trifunctional nature of this compound opens up a wide range of potential research applications.

In Organic Synthesis:

As a building block for heterocyclic compounds: The isocyanate group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.

In the synthesis of substituted ureas and carbamates: Its reaction with various amines and alcohols can lead to a library of compounds with potential biological activities. The chloro and methoxy substituents provide sites for further diversification.

In Materials Science:

As a monomer for specialty polymers: Copolymerization of this compound with other monomers could lead to the development of polyurethanes or other polymers with unique properties, such as improved thermal stability, flame retardancy (due to the chlorine atom), or specific optical properties.

As a surface modification agent: The reactive isocyanate group can be used to graft the molecule onto the surface of various materials, thereby altering their surface properties, such as hydrophobicity or biocompatibility.

In the development of functional materials: The potential for further functionalization of the chloro and methoxy groups allows for the incorporation of this molecule into more complex material architectures, such as dendrimers or porous organic frameworks.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds. nih.govnist.govnist.govnih.govchemicalbook.com

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would give a singlet around δ 3.8 ppm. |

| ¹³C NMR | Aromatic carbons would show signals in the range of δ 110-160 ppm. The isocyanate carbon would appear around δ 120-130 ppm, and the methoxy carbon around δ 55 ppm. |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate group (-N=C=O) would be observed around 2250-2275 cm⁻¹. Bands corresponding to C-Cl, C-O, and aromatic C-H and C=C stretching would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

1-chloro-3-isocyanato-5-methoxybenzene |

InChI |

InChI=1S/C8H6ClNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3 |

InChI Key |

WRQKZDDZJSRPQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 3 Isocyanato 5 Methoxybenzene

Strategic Design and Synthesis of Precursor Molecules for 1-Chloro-3-isocyanato-5-methoxybenzene

The successful synthesis of this compound hinges on the careful and strategic preparation of appropriately substituted precursor molecules. The specific 1,3,5-substitution pattern requires a synthetic design that meticulously controls the regiochemical outcome of each reaction step, accounting for the directing effects of the substituents on the benzene (B151609) ring. Key precursors for this target compound are 3-chloro-5-methoxyaniline (B31984), for conversion via phosgenation, and 1-chloro-3-methoxy-5-nitrobenzene (B2937181), for phosgene-free synthetic routes.

Synthesis of Chloromethoxybenzene Building Blocks

The creation of the 1-chloro-3-methoxy-5-substituted benzene core is a non-trivial synthetic challenge. The directing effects of the substituents—chloro (deactivating, ortho-, para-directing), methoxy (B1213986) (activating, ortho-, para-directing), and a third group (amino or nitro)—must be leveraged strategically. A direct, one-pot substitution of an existing benzene ring is often difficult due to the formation of multiple isomers. Therefore, multi-step, regioselective pathways are typically designed.

One plausible synthetic strategy for the nitro-substituted precursor, 1-chloro-3-methoxy-5-nitrobenzene , could commence with a commercially available dichlorinated compound, such as 1,3-dichloro-5-nitrobenzene. The two chlorine atoms are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. A regioselective monosubstitution with a methoxide (B1231860) source, such as sodium methoxide, can yield the desired product. This type of nucleophilic aromatic substitution is a known method for introducing alkoxy groups onto activated aryl halides. google.com

Alternatively, synthesis of the key aniline (B41778) precursor, 3-chloro-5-methoxyaniline , requires a different approach. Direct chlorination of 3-methoxyaniline is problematic as the strongly activating amino and methoxy groups would direct the incoming electrophile primarily to the 2, 4, and 6 positions, making the desired 5-chloro isomer a minor product. A more controlled route might involve:

Starting with a precursor where the regiochemistry is already established, such as 3-amino-5-chlorobenzoic acid.

Conversion of the carboxylic acid to an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

Introduction of the methoxy group at a later stage, if necessary, though this adds complexity.

A more viable pathway for 3-chloro-5-methoxyaniline often starts with 1-chloro-3,5-dinitrobenzene. A selective reduction of one nitro group to an amine can be achieved, followed by reduction of the second nitro group and subsequent introduction of the methoxy group via diazotization and substitution. Each of these routes requires careful optimization of reaction conditions to maximize the yield of the desired 1,3,5-substituted isomer.

Regioselective Introduction of the Isocyanato Group on Aryl Systems

The regioselective introduction of the isocyanato (-NCO) group onto the chloromethoxybenzene core is fundamentally determined by the synthesis of the precursor molecule. The conversion of a primary amine or a nitro group into an isocyanate does not alter the substitution pattern on the aromatic ring. Therefore, the successful synthesis of either 3-chloro-5-methoxyaniline or 1-chloro-3-methoxy-5-nitrobenzene directly establishes the eventual position of the isocyanate functionality.

Once the precursor is obtained, the challenge shifts from regioselectivity to the efficient and safe chemical transformation of the nitrogen-containing functional group into the desired isocyanate. The two principal methodologies for this transformation are the classical phosgenation of the precursor amine and the more modern, sustainable reductive carbonylation of the precursor nitro compound. Both pathways, detailed in the following sections, are designed to convert the pre-positioned functional group into the isocyanate moiety without scrambling or migration of the substituents on the aryl system.

Classical and Emerging Isocyanate Formation Pathways Applicable to this compound

The transformation of a functionalized aryl precursor into an aryl isocyanate is a critical step in the synthesis of this compound. This can be accomplished through well-established classical methods or by employing more sustainable, modern techniques that avoid hazardous reagents.

Phosgenation and its Chemical Transformations in Aryl Isocyanate Synthesis

The most traditional and widely industrialized method for synthesizing aryl isocyanates is the reaction of a primary aromatic amine with phosgene (B1210022) (COCl₂). ukessays.com In the case of this compound, the immediate precursor for this route is 3-chloro-5-methoxyaniline.

The reaction mechanism proceeds in two main stages:

Carbamoyl (B1232498) Chloride Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbon of the phosgene molecule. This typically occurs at low temperatures (0–20 °C) and results in the formation of an N-substituted carbamoyl chloride intermediate, along with the liberation of one equivalent of hydrogen chloride (HCl).

Thermal Dehydrochlorination: The carbamoyl chloride intermediate is then heated to higher temperatures (100–200 °C) to induce thermal elimination of a second molecule of HCl, yielding the final isocyanate product.

Sustainable and Phosgene-Free Approaches for Aromatic Isocyanates

Growing concerns over the high toxicity of phosgene and the generation of corrosive HCl have spurred the development of sustainable, phosgene-free pathways for isocyanate synthesis. researchgate.net These "green" methodologies aim to provide safer and more environmentally benign alternatives to the classical phosgenation route.

A leading phosgene-free method is the direct, catalyzed reductive carbonylation of nitroaromatic compounds. researchgate.net This process converts a nitro group directly into an isocyanate using carbon monoxide (CO) as the carbonyl source, avoiding the need for both phosgene and the prerequisite reduction of the nitro compound to an amine. ukessays.com For the synthesis of this compound, the starting material for this pathway would be 1-chloro-3-methoxy-5-nitrobenzene.

The reaction can proceed via two main pathways:

Direct Conversion: The nitroaromatic compound is reacted with CO at high pressure and temperature in the presence of a transition metal catalyst to directly form the isocyanate.

Two-Step Carbamate (B1207046) Route: The reaction is performed in the presence of an alcohol (e.g., methanol), which traps the isocyanate intermediate to form a stable N-aryl carbamate. This carbamate is then isolated and thermally decomposed in a separate step to yield the pure isocyanate. This two-step approach is often preferred as it can proceed under milder conditions and avoids potential side reactions or polymerization of the isocyanate product. researchgate.net

The success of this methodology relies heavily on the catalyst system. Group VIII transition metals, particularly palladium and rhodium, have proven to be the most effective. researchgate.net Homogeneous palladium catalysts, often complexed with nitrogen-containing ligands like 1,10-phenanthroline, have shown high activity and selectivity. ukessays.comacs.orgosti.gov Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or rhodium complexes, are also employed to facilitate easier catalyst recovery and reuse. rsc.orgresearchgate.net

The table below summarizes representative catalyst systems and conditions used for the reductive carbonylation of various nitroaromatic compounds, which are applicable to the synthesis of this compound from its corresponding nitro precursor.

Oxidative Carbonylation of Aromatic Amines

Oxidative carbonylation of aromatic amines presents a promising phosgene-free alternative for the synthesis of isocyanates and their derivatives, such as ureas and carbamates. This method involves the reaction of an aromatic amine with carbon monoxide in the presence of an oxidant and a catalyst, typically a transition metal complex. wikipedia.org The direct synthesis of this compound would start from 3-amino-5-chloroanisole.

The general reaction can be represented as: Ar-NH₂ + CO + [O] → Ar-NCO + H₂O

Palladium-based catalysts are extensively studied for this transformation. oup.comrsc.org The catalytic cycle is thought to involve the coordination of the amine and carbon monoxide to the metal center, followed by oxidative addition and reductive elimination steps. The choice of oxidant, solvent, and ligands plays a crucial role in the selectivity and efficiency of the reaction, determining whether the product is the isocyanate, a urea (B33335), or a carbamate. cdnsciencepub.comrsc.org

For instance, palladium complexes in the presence of an oxidant can catalyze the carbonylation of primary amines. oup.com When iodine is used as the oxidant, ureas are often the exclusive product, implying the intermediate formation of an isocyanate which then reacts with another amine molecule. oup.com The reaction mechanism is sensitive to conditions; for example, the solvent polarity can influence the yield of urea, with more polar solvents like acetonitrile (B52724) favoring the reaction. cdnsciencepub.com

Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of heterogeneous catalysts to simplify product separation and catalyst recycling. rsc.org Additionally, efforts are being made to use greener oxidants, such as molecular oxygen. cdnsciencepub.com The development of these methods aims to provide a direct and atom-economical route to aryl isocyanates from readily available aromatic amines. rsc.org

Table 1: Key Factors in the Oxidative Carbonylation of Aromatic Amines

| Factor | Influence on the Reaction |

| Catalyst | Typically palladium-based; influences activity and selectivity. oup.com |

| Oxidant | Determines the final product (isocyanate, urea, carbamate). oup.comcdnsciencepub.com |

| Solvent | Affects reaction rates and product yields. cdnsciencepub.com |

| Ligands | Can modify the catalyst's electronic and steric properties. |

| Temperature & Pressure | Critical for reaction kinetics and CO solubility. |

Urea-Based Synthetic Routes for Isocyanate Production

Urea-based routes offer another phosgene-free pathway to isocyanates. In this approach, a substituted urea, derived from the corresponding amine, is thermally or catalytically decomposed to yield the desired isocyanate and an amine. For the synthesis of this compound, the precursor would be a urea derivative of 3-amino-5-chloroanisole.

The general two-step process is:

Ar-NH₂ + H₂N-CO-NH₂ → Ar-NH-CO-NH₂ + NH₃

Ar-NH-CO-NH₂ → Ar-NCO + NH₃

Alternatively, the reaction of an aromatic amine with a carbamate can also lead to the formation of a urea derivative, which can then be converted to the isocyanate. The direct conversion of aromatic amines into carbamates using organic carbonates is another related strategy. semanticscholar.org

The key challenge in this methodology is to achieve selective decomposition of the urea to the isocyanate without significant side reactions. Catalysts can be employed to lower the decomposition temperature and improve selectivity. The removal of the ammonia (B1221849) by-product is also crucial to drive the equilibrium towards the isocyanate product.

Curtius, Hofmann, Schmidt, and Lossen Rearrangements for Aryl Isocyanates

The Curtius, Hofmann, Schmidt, and Lossen rearrangements are classic name reactions in organic chemistry that provide access to isocyanates from carboxylic acid derivatives. These reactions proceed through a common nitrene intermediate, which rearranges to form the isocyanate.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097). The acyl azide is typically prepared from a carboxylic acid via the corresponding acid chloride or ester. For this compound, the starting material would be 3-chloro-5-methoxybenzoic acid.

Ar-CO-N₃ → Ar-NCO + N₂

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to yield an isocyanate. The reaction proceeds through an N-haloamide and an isocyanate intermediate. The starting material would be 3-chloro-5-methoxybenzamide.

Ar-CO-NH₂ + Br₂ + 4NaOH → Ar-NCO + 2NaBr + Na₂CO₃ + 2H₂O

Schmidt Reaction: The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. This reaction provides a direct route from the carboxylic acid to the isocyanate.

Ar-COOH + HN₃ → Ar-NCO + N₂ + H₂O

Lossen Rearrangement: The Lossen rearrangement is the thermal decomposition of a hydroxamic acid or its derivative (e.g., an O-acyl, O-sulfonyl, or O-phosphonyl derivative). The hydroxamic acid is typically prepared from the corresponding carboxylic acid or ester.

Ar-CO-NHOH → Ar-NCO + H₂O

These rearrangement reactions are valuable tools in laboratory-scale synthesis due to their reliability and predictability. However, their industrial application can be limited by the use of potentially explosive intermediates (azides) or the generation of stoichiometric amounts of by-products.

Free-Radical Pathways and Photocatalytic Approaches

Emerging research has begun to explore free-radical and photocatalytic methods for the synthesis of isocyanates. These approaches offer the potential for milder reaction conditions and novel reactivity.

While direct free-radical pathways for the synthesis of this compound are not well-established, related transformations involving nitrogen-centered radicals could conceptually lead to isocyanate precursors. For instance, the oxidation of amines can proceed through radical mechanisms, although this often leads to other products like imines or N-oxides. dtic.mil

Photocatalysis, particularly using visible light, is a rapidly developing field in organic synthesis. A photocatalytic approach to isocyanate synthesis could involve the light-induced generation of a reactive intermediate that then undergoes carbonylation. For example, visible light has been used to promote the palladium-catalyzed oxidative carbonylation of amines to oxalamides, suggesting the potential for light-driven isocyanate synthesis under the right conditions.

In Situ Generation Strategies for Aryl Isocyanates

In many applications, it is advantageous to generate the aryl isocyanate in situ and use it immediately in a subsequent reaction. This approach avoids the isolation and storage of the often reactive and potentially hazardous isocyanate.

Several of the methods described above can be adapted for the in situ generation of isocyanates. For example, the Curtius rearrangement can be performed in the presence of a nucleophile (e.g., an alcohol or amine) to directly form a carbamate or urea, respectively. This "one-pot" procedure is highly efficient and avoids handling the isocyanate intermediate.

Similarly, in palladium-catalyzed carbonylation reactions, the isocyanate intermediate can be trapped by a nucleophile present in the reaction mixture. For example, the reaction of an N-monoalkylcarbamoylpalladium complex with an amine can yield an unsymmetrical urea, which is strong evidence for the transient formation of an isocyanate. oup.com

Catalytic and Stereoselective Aspects in the Synthesis of this compound

Transition Metal-Catalyzed Synthetic Routes to Functionalized Benzenes and Isocyanates

Transition metal catalysis is a powerful tool for the synthesis of functionalized aromatic compounds and for the direct formation of the isocyanate group.

Synthesis of the Functionalized Benzene Ring:

The synthesis of the 3-chloro-5-methoxyaniline precursor for this compound can be achieved through various transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination could be used to introduce the amino group onto a suitably substituted chloro-methoxybenzene derivative. Other cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, can be employed to construct the substituted benzene ring system from simpler precursors.

Direct Catalytic Isocyanate Formation:

As discussed in section 2.2.2.2, transition metal-catalyzed oxidative carbonylation is a direct route to aryl isocyanates from aromatic amines. rsc.org Palladium is the most commonly used metal for this transformation, but other metals such as rhodium and copper have also been investigated. researchgate.net The catalytic system, including the metal precursor, ligands, and oxidant, is crucial for achieving high yields and selectivity.

The mechanism of palladium-catalyzed oxidative carbonylation of amines is believed to involve the formation of a palladium-carbamoyl intermediate. This intermediate can then undergo reductive elimination to form the isocyanate. The re-oxidation of the resulting low-valent palladium species by the oxidant is essential to complete the catalytic cycle.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Isocyanate Synthesis

| Reaction Type | Catalyst | Starting Materials | Product |

| Oxidative Carbonylation | Palladium complexes | Aromatic amine, CO, Oxidant | Aryl isocyanate (or urea/carbamate) |

| Reductive Carbonylation | Palladium/Phenanthroline | Nitroaromatic, CO, Reductant | Aryl carbamate |

| Aminocarbonylation | Palladium complexes | Aryl halide, CO, Amine | Amide |

It is important to note that while aminocarbonylation of an aryl halide with an amine produces an amide, not an isocyanate, the underlying principles of CO insertion into a metal-aryl bond are relevant to isocyanate synthesis. mdpi.com

The development of new and more efficient transition metal catalysts continues to be an active area of research, with the goal of achieving milder reaction conditions, broader substrate scope, and higher functional group tolerance for the synthesis of complex molecules like this compound.

Organocatalytic Approaches to Functionalized Benzene Scaffolds

The construction of substituted benzene rings, the core scaffold of this compound, has been significantly advanced by the field of organocatalysis. Unlike traditional metal-catalyzed reactions, organocatalysis utilizes small organic molecules to accelerate chemical transformations, often providing unique reactivity and selectivity. These approaches can be broadly categorized into two main strategies: the de novo synthesis of the benzene ring and the functionalization of a pre-existing aromatic core.

One innovative de novo strategy involves the construction of the benzene core through a carbene-catalyzed formal [3+3] cycloaddition reaction. nih.gov This method avoids the use of pre-existing aromatic rings, which often require multiple steps for functionalization. nih.govresearchgate.net By reacting two three-carbon synthons under the influence of an N-heterocyclic carbene (NHC) catalyst, highly substituted benzene molecules can be assembled in a single, efficient step. This approach is noted for its high efficiency and simplicity, making it potentially valuable for the large-scale preparation of complex aromatic compounds. nih.gov

Beyond ring construction, organocatalysis is instrumental in the enantioselective functionalization of scaffolds, which is crucial for the synthesis of chiral molecules. For instance, bifunctional squaramide catalysts have been employed in asymmetric reactions to construct complex spiro-fused polycyclic scaffolds with excellent yields and stereoselectivities. acs.org While the target molecule, this compound, is not chiral, the principles of organocatalytic activation can be applied to achieve selective functionalization on similar aromatic systems. Chiral phosphoric acids, for example, have enabled the enantioselective C1-functionalization of indolizines, demonstrating precise control over reactivity. researchgate.net

| Reaction Type | Catalyst | Reactants | Product Type | Key Advantage |

| Formal [3+3] Cycloaddition | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde & Saturated Aldehyde derivative | Polysubstituted Benzene | De novo ring synthesis, high efficiency nih.gov |

| Asymmetric VMA Reaction | Bifunctional Squaramide | Vinylogous Pyrazolone & Enedione | Spiro-fused Polycyclic Scaffold | High enantioselectivity and diastereoselectivity acs.org |

| 1,8-Conjugate Addition | Chiral Phosphoric Acid | Indolizine & Propargylic Alcohol | Axially Chiral Allene | High regioselectivity and enantioselectivity researchgate.net |

Development of Chemo-, Regio-, and Stereoselective Methodologies

The synthesis of a specific isomer like this compound, a 1,3,5-trisubstituted benzene, is critically dependent on methodologies that can control chemo-, regio-, and stereoselectivity. nih.gov Regioselectivity, in particular, is paramount to ensure the correct placement of the chloro, isocyanato, and methoxy groups on the aromatic ring.

The principles of electrophilic aromatic substitution (EAS) are fundamental to achieving regiocontrol. The directing effects of substituents already present on the benzene ring dictate the position of incoming groups. For a 1,3,5-substitution pattern, the synthetic sequence must be carefully planned. For example, starting with a meta-directing group would facilitate the introduction of a second group at the meta position. Subsequently, the directing properties of both groups would need to be considered for the introduction of the third substituent. libretexts.orgyoutube.com The methoxy group (-OCH₃) is an ortho-, para-director, while the chloro group (-Cl) is also an ortho-, para-director, albeit a deactivating one. The isocyanate group (-NCO) would be derived from a precursor, typically an amine (-NH₂) or a related functional group, which itself has distinct directing effects. Therefore, the order of introduction of these functional groups or their precursors is a critical strategic decision. libretexts.org

Modern synthetic chemistry has developed catalytic systems that can override or enhance these inherent directing effects. Transition-metal catalysis, for instance, offers powerful tools for selective C-H bond functionalization. Rhodium(III)-catalyzed protocols have been developed for the ortho-amidation of anilide C-H bonds with isocyanates, demonstrating high regioselectivity dictated by a directing group. nih.gov Such methods provide direct and efficient routes to specifically substituted aromatic amides, which can be precursors to other functional groups. nih.gov Similarly, rhodium-catalyzed asymmetric hydroformylation of alkenes showcases high levels of chemo-, regio-, and enantioselectivity, affording valuable chiral building blocks. researchgate.net While not directly forming an aromatic ring, these examples highlight the power of catalyst design in achieving precise molecular architecture. researchgate.netmdpi.com

| Methodology | Catalyst/Reagent | Application | Selectivity Control |

| Electrophilic Aromatic Substitution | Lewis/Brønsted Acids | Introduction of substituents onto a benzene ring | Governed by the electronic properties of existing substituents (directing groups) libretexts.org |

| Directed C-H Functionalization | [Cp*RhCl₂]₂/AgSbF₆ | Ortho-amidation of anilides with isocyanates | A Lewis basic directing group guides the catalyst to the ortho C-H bond nih.gov |

| Asymmetric Hydroformylation | Rhodium/(R,S)-DTBM-Yanphos | Conversion of alkenes to chiral aldehydes | The chiral ligand environment around the metal center controls enantioselectivity and regioselectivity researchgate.net |

One-Pot and Multicomponent Reaction (MCR) Strategies for Isocyanate Integration

One-pot reactions and multicomponent reactions (MCRs) represent a paradigm shift in synthesis, emphasizing efficiency, atom economy, and the reduction of waste by combining multiple reaction steps in a single vessel without isolating intermediates. rsc.org These strategies are particularly advantageous for the integration of highly reactive functional groups like isocyanates, which can be toxic and difficult to handle. gaylordchemical.com

A significant advancement is the in situ generation of aryl isocyanates from stable precursors, immediately followed by their reaction with a nucleophile in a one-pot process. One such method involves the reaction of an aryl amine with carbon dioxide to form a carbamate salt, which is then dehydrated using a combination of dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride (TFAA) to generate the isocyanate intermediate. gaylordchemical.com This intermediate can be trapped in the same pot by an added amine or alcohol to form ureas or carbamates, respectively, in high yields. This approach elegantly bypasses the need to synthesize and isolate the isocyanate, avoiding the use of hazardous reagents like phosgene. gaylordchemical.com

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. mdpi.commdpi.com In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamido carboxamide. mdpi.comresearchgate.net While these reactions traditionally use isocyanides, variations have been developed that incorporate isocyanates. For example, isocyanates can replace carboxylic acids in certain Ugi-type reactions to generate complex heterocyclic scaffolds. rsc.org These MCRs allow for the efficient assembly of highly functionalized molecules, where the isocyanate or a related synthon is integrated into the final product in a single, convergent step. mdpi.comresearchgate.net

| Strategy | Key Reagents | Intermediate | Final Product | Key Advantage |

| One-Pot Urea/Carbamate Synthesis | Aryl amine, CO₂, DMSO, TFAA, Nucleophile (Amine/Alcohol) | Aryl Isocyanate (in situ) | Unsymmetrical Urea or Carbamate | Avoids isolation of toxic isocyanate; phosgene-free gaylordchemical.com |

| Ugi Four-Component Reaction (U-4CR) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Nitrilium Ion | α-Acylamido Carboxamide | High molecular diversity and complexity in a single step mdpi.commdpi.com |

| Isocyanate-based 3-MCR | Alkene/Alkyne, Isocyanate, Sodium Nitrite | N/A | Cyclic Carbamate | Direct formation of carbamate-containing heterocycles rsc.org |

Chemical Reactivity and Mechanistic Studies of 1 Chloro 3 Isocyanato 5 Methoxybenzene

Reactivity of the Isocyanate Functional Group in Aromatic Systems

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The presence of an aromatic ring, as in 1-chloro-3-isocyanato-5-methoxybenzene, influences the reactivity of the isocyanate group through electronic effects. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity. rsc.org

Nucleophilic Addition Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

The most common reactions of isocyanates involve the nucleophilic addition of compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.

The reactivity of the isocyanate group is influenced by the nature of its substituents. Electron-withdrawing groups tend to increase the electrophilicity of the carbon atom, thus enhancing reactivity. Conversely, electron-donating groups decrease the reactivity of the isocyanate. rsc.org The reaction between isocyanates and polyols is a nucleophilic addition reaction. Due to the electron-withdrawing effect of aromatic rings, aromatic isocyanates like this compound are significantly more reactive than their aliphatic counterparts. mdpi.com

Isocyanates readily react with primary or secondary amines to form substituted urea (B33335) derivatives. asianpubs.orgasianpubs.orgnih.gov This reaction is typically rapid and exothermic. Similarly, the reaction with thiols or hydrogen sulfide is expected to yield thiocarbamates, and reactions with thioamines can produce thiourea derivatives. The synthesis of thiourea derivatives can be achieved by reacting an isothiocyanate with an amine. mdpi.comanalis.com.my

Table 1: Synthesis of Urea and Thiourea Derivatives from Aromatic Isocyanates

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Aryl Isocyanate | Primary/Secondary Amine | N,N'-Disubstituted Urea | asianpubs.orgasianpubs.org |

| Phenyl Isothiocyanate | Amine | N,N'-Disubstituted Thiourea | mdpi.com |

This table presents examples of reactions leading to urea and thiourea derivatives, illustrating the general reactivity pattern of isocyanates.

The reaction of isocyanates with alcohols is a common method for the synthesis of carbamates, which are esters of carbamic acid. google.com This reaction is often catalyzed by bases or certain metal compounds. The nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon leads to the formation of the carbamate (B1207046) linkage. rsc.orgmdpi.com The formation of carbamates from isocyanates is a fundamental process in the production of polyurethanes. nih.gov

Table 2: Methods for Carbamate Synthesis from Isocyanates

| Isocyanate Type | Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aliphatic/Aromatic Isocyanate | Alcohol/Oxime | Zinc and Iron Salts | Carbamate | google.com |

This table summarizes methods for the synthesis of carbamate derivatives from isocyanates, highlighting the versatility of this reaction.

Cycloaddition Reactions (e.g., [2+2], [4+2]) with Unsaturated Systems

Isocyanates can participate in cycloaddition reactions with various unsaturated compounds. The feasibility and mechanism of these reactions can be influenced by the solvent polarity. For instance, the cycloaddition of nitrones with isocyanates can proceed through a concerted mechanism in the gas phase and apolar solvents, but a stepwise mechanism is favored in polar solvents. acs.org Isocyanide-based [4+1] cycloaddition reactions have also been utilized with substrates like vinyl isocyanates to synthesize various heterocyclic compounds. rsc.org

Oligomerization and Polymerization Mechanisms

Aromatic isocyanates can undergo self-addition reactions to form oligomers and polymers. A significant example is the trimerization of isocyanates to form isocyanurates, which are stable six-membered rings. This process is often catalyzed by tertiary amines and other catalysts. google.com This trimerization can be used to produce polyisocyanurate resins. google.com Furthermore, the reaction of diisocyanates with polyols leads to the formation of polyurethanes, which are a diverse class of polymers with a wide range of applications. mdpi.comtri-iso.com The polymerization process involves the repeated formation of urethane (B1682113) linkages.

Reactivity of the Chloromethoxybenzene Moiety

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The position of further substitution is directed by the existing substituents: the chloro, methoxy (B1213986), and isocyanato groups.

The methoxy group (-OCH3) is an activating group and an ortho-, para-director due to its strong electron-donating resonance effect. The chlorine atom (-Cl) is a deactivating group but is also an ortho-, para-director because of the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect. msu.edu The isocyanate group (-NCO) is a deactivating group and is expected to be a meta-director.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions most activated by the substituents. Given the positions of the existing groups on this compound, the directing effects of the methoxy and chloro groups will be the most influential. The positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. The positions ortho and para to the chloro group are positions 2, 4, and 5. The position meta to the isocyanate group would be positions 5. The combined effect of these groups would likely direct incoming electrophiles to the 2, 4, and 6 positions, with the methoxy group's influence being dominant. The benzene (B151609) ring itself is generally inert to strong oxidizing agents, but the presence of the aromatic ring can activate adjacent alkyl groups to oxidation. pressbooks.pub

Nucleophilic Aromatic Substitution on the Chlorinated Aromatic Ring

No peer-reviewed studies detailing the nucleophilic aromatic substitution (SNAr) reactions specifically on this compound have been identified. For a successful SNAr reaction to occur on the chlorinated aromatic ring, the benzene ring typically requires strong electron-withdrawing groups positioned ortho or para to the chlorine atom. In the case of this compound, the isocyanate (-NCO) and methoxy (-OCH3) groups are situated meta to the chlorine. While the isocyanate group is electron-withdrawing, the methoxy group is electron-donating. The combined electronic effect of these groups on the activation of the chlorine atom for nucleophilic attack has not been experimentally determined.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogen Position

There is a lack of specific research articles and associated data on the participation of this compound in transition metal-catalyzed cross-coupling reactions. Generally, aryl chlorides can undergo reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other similar cross-coupling reactions. However, the success and efficiency of these reactions are highly dependent on the substrate, catalyst system, and reaction conditions. Without experimental data for this compound, no definitive statements can be made about its reactivity in this context.

Chemical Transformations Involving the Methoxy Group

Specific studies on chemical transformations involving the methoxy group of this compound are not available in the current scientific literature. The methoxy group is generally stable, but it can undergo cleavage under harsh conditions, typically with strong acids like hydrobromic acid or hydroiodic acid, to form a phenol. The compatibility of such conditions with the chloro and isocyanate functionalities on the same molecule has not been documented.

Interplay Between Isocyanate and Halogen/Methoxy Reactivity

A significant challenge in the synthetic manipulation of this compound would be the chemoselective transformation of one functional group in the presence of the others. The isocyanate group is highly electrophilic and reactive towards a wide range of nucleophiles, including water, alcohols, and amines. This high reactivity would likely compete with or take precedence over reactions at the less reactive chloro and methoxy positions. However, without experimental studies, the interplay and competitive reactivity of these functional groups remain speculative.

Detailed Mechanistic Investigations of Novel Reactions Involving this compound

As there are no reports of novel reactions involving this specific compound, no detailed mechanistic investigations have been published.

Kinetic Analysis and Reaction Rate Determination

No kinetic data or reaction rate determinations for any reaction involving this compound have been found in the scientific literature.

Identification of Intermediates and Transition States

The identification of reaction intermediates and transition states is a key component of mechanistic studies. In the absence of any such studies for this compound, this information is not available.

Absence of Specific Research Data Precludes In-Depth Analysis of this compound's Reaction Pathways

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the chemical reactivity and mechanistic studies of this compound. While the individual electronic effects of chloro, isocyanato, and methoxy substituents on a benzene ring are well-documented in the field of organic chemistry, specific studies detailing their combined influence on the reaction pathways of the title compound are not present in the public domain. Consequently, a thorough analysis supported by detailed research findings and data tables, as requested, cannot be provided at this time.

The reactivity of a substituted benzene is governed by the interplay of the inductive and resonance (mesomeric) effects of its substituents. These effects influence the electron density of the aromatic ring and the stability of reaction intermediates, thereby directing the regioselectivity and determining the rate of chemical reactions.

In the case of this compound, the substituents are positioned meta to each other. A qualitative analysis of their expected individual and combined effects can be postulated based on established chemical principles.

Substituent Effects on Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate and orientation of this attack are dictated by the nature of the substituents already present.

Chloro Group (-Cl): The chloro group is a deactivating group. Its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+M). This results in a net decrease in the electron density of the benzene ring, making it less reactive towards electrophiles compared to benzene. However, the resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions.

Isocyanato Group (-NCO): The isocyanato group is a deactivating group due to the strong electron-withdrawing nature of the nitrogen and oxygen atoms. It exerts a strong -I effect and a -M effect, significantly reducing the electron density of the aromatic ring and making it much less reactive towards electrophiles. The isocyanato group is a meta-director.

Combined Influence on Reaction Pathways:

The reaction pathways of this compound would be a complex outcome of the competing and reinforcing effects of these three substituents.

In an electrophilic aromatic substitution reaction, the powerful activating and ortho, para-directing effect of the methoxy group would be the dominant influence. However, this is counteracted by the strong deactivating effects of both the chloro and isocyanato groups. The chloro group, being an ortho, para-director, would direct electrophiles to positions C2, C4, and C6. The isocyanato group, a meta-director, would direct to C2, C4, and C6 relative to its own position.

The positions C2, C4, and C6 are all ortho or para to the methoxy group. Position C2 is also ortho to the chloro group and meta to the isocyanato group. Position C4 is para to the chloro group and meta to the isocyanato group. Position C6 is ortho to the methoxy group and meta to the chloro and isocyanato groups. Predicting the major product would require quantitative data on the relative directing strengths of these groups, which is not available.

Substituent Effects on Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) is another potential reaction pathway, particularly given the presence of the chloro group, a potential leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the strongly electron-withdrawing isocyanato group is meta to the chloro group. The electron-donating methoxy group is also meta to the chloro group. The absence of a strong electron-withdrawing group in the ortho or para position to the chlorine atom suggests that nucleophilic aromatic substitution would be slow under standard conditions.

Without experimental data, any further discussion on the influence of substituent effects on the reaction pathways of this compound would be purely speculative. The complex interplay of a strong activating group and two deactivating groups with different directing effects necessitates dedicated mechanistic studies to elucidate the precise nature of its chemical reactivity. The absence of such studies in the current body of scientific literature prevents the creation of a detailed and data-supported article on this specific topic.

Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Isocyanato 5 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Proton Environment and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. For 1-Chloro-3-isocyanato-5-methoxybenzene, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to show complex splitting patterns (e.g., doublets or triplets of doublets) arising from spin-spin coupling with each other. The electron-withdrawing nature of the chloro and isocyanato groups, and the electron-donating nature of the methoxy group, will influence the chemical shifts of these aromatic protons, typically causing them to resonate in the range of δ 6.5-7.5 ppm.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, as they are not coupled to any other protons. This signal would typically be found in the upfield region of the spectrum, around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m (multiplet) |

| Methoxy OCH₃ | ~3.8 | s (singlet) |

¹³C NMR Spectroscopy: Carbon Skeleton and Functional Group Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The isocyanate carbon (-N=C=O) is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 120-140 ppm. The six aromatic carbons will have chemical shifts determined by the attached substituents. The carbons bearing the chloro, isocyanato, and methoxy groups will have characteristic shifts, while the remaining three aromatic carbons will also be distinguishable. The carbon of the methoxy group will resonate in the upfield region, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isocyanate (N=C=O) | 120 - 140 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-NCO | 140 - 145 |

| Aromatic C-OCH₃ | 155 - 160 |

| Aromatic CH | 100 - 125 |

| Methoxy (OCH₃) | 55 - 60 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent aromatic protons, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not applicable for stereochemistry in this planar aromatic molecule, NOESY can provide through-space correlations which can further confirm assignments, for instance, between the methoxy protons and a nearby aromatic proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in the region of 2250-2275 cm⁻¹.

Other key vibrational bands would include:

C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹).

C-H stretching vibrations of the methoxy group (around 2850-2960 cm⁻¹).

C=C stretching vibrations of the aromatic ring (in the region of 1400-1600 cm⁻¹).

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

C-Cl stretching vibration (typically in the range of 600-800 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (OCH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| Aryl Ether C-O | Stretch | 1000 - 1300 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₈H₆ClNO₂), the molecular weight is approximately 183.59 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is characteristic of compounds containing one chlorine atom.

Fragmentation of the molecular ion would provide further structural information. Plausible fragmentation pathways could include the loss of the isocyanate group (NCO), the methoxy group (OCH₃), or a chlorine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 183/185 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-NCO]⁺ | 141/143 | Loss of the isocyanate group |

| [M-OCH₃]⁺ | 152/154 | Loss of the methoxy group |

| [M-Cl]⁺ | 148 | Loss of the chlorine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. These absorptions arise from π → π* transitions within the benzene ring. The presence of substituents on the ring will influence the wavelength of maximum absorption (λₘₐₓ). The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The chloro and isocyanato groups will also modulate the electronic transitions. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) at longer wavelengths, around 250-290 nm.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

| π → π* (E-band) | 200 - 220 |

| π → π* (B-band) | 250 - 290 |

Other Complementary Spectroscopic and Analytical Techniques for Structural Confirmation

While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide foundational information regarding the carbon-hydrogen framework and functional groups present in this compound and its derivatives, a comprehensive structural elucidation and unambiguous confirmation often necessitate the use of complementary analytical techniques. Mass spectrometry, X-ray crystallography, and elemental analysis serve as critical tools in this regard, offering insights into the molecular weight, three-dimensional structure, and elemental composition, respectively. The synergistic application of these methods allows for a rigorous and holistic characterization of these molecules.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, providing strong evidence for its elemental composition and structural features. The electron ionization (EI) mass spectrum of a closely related compound, 1-chloro-3-isocyanatobenzene, offers a valuable reference for predicting the fragmentation behavior of the target molecule.

In the mass spectrum of 1-chloro-3-isocyanatobenzene, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 153.5 g/mol , considering the isotopic distribution of chlorine) nist.govnih.gov. The presence of the chlorine atom would be indicated by a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of aryl isocyanates under EI conditions typically involves several key pathways. A primary fragmentation route is the loss of the isocyanato group (-NCO), which would result in a significant fragment ion. For this compound, this would correspond to the formation of a chloromethoxybenzene radical cation. Further fragmentation could involve the loss of a methyl group from the methoxy substituent or the cleavage of the aromatic ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₈H₆ClNO₂]⁺ | ~183.5 | Molecular Ion ([M]⁺) |

| [C₈H₆³⁷ClNO₂]⁺ | ~185.5 | Isotopic peak for ³⁷Cl ([M+2]⁺) |

| [C₇H₆ClO]⁺ | ~141.5 | Loss of NCO group |

| [C₇H₃ClO]⁺ | ~138.5 | Loss of NCO and H₃ |

| [C₆H₃Cl]⁺ | ~110.5 | Loss of NCO and COCH₃ |

It is important to note that the actual mass spectrum of this compound would need to be experimentally determined for precise analysis and confirmation of these predicted fragmentation patterns.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound or its crystalline derivatives, yielding highly accurate data on bond lengths, bond angles, and torsional angles.

For a successful X-ray diffraction analysis, a suitable single crystal of the compound must be grown. Once obtained and analyzed, the resulting crystal structure would reveal the planar geometry of the benzene ring and the spatial orientation of the chloro, isocyanato, and methoxy substituents. This data is crucial for understanding intermolecular interactions in the solid state, such as halogen bonding or π-stacking, which can influence the physical properties of the compound.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value Range | Significance |

| C-C (aromatic) bond length | 1.38 - 1.40 Å | Confirms the aromatic nature of the benzene ring. |

| C-Cl bond length | 1.73 - 1.75 Å | Typical for a chlorine atom attached to an sp² carbon. |

| C-N (isocyanate) bond length | 1.40 - 1.42 Å | Reflects the single bond character between the ring and the nitrogen atom. |

| N=C (isocyanate) bond length | 1.18 - 1.20 Å | Indicates the double bond nature within the isocyanate group. |

| C=O (isocyanate) bond length | 1.15 - 1.17 Å | Indicates the double bond nature within the isocyanate group. |

| C-O (methoxy) bond length | 1.36 - 1.38 Å | Typical for an aryl-ether linkage. |

| O-CH₃ (methoxy) bond length | 1.42 - 1.44 Å | Standard for a methyl group attached to an oxygen atom. |

The acquisition and analysis of X-ray crystallographic data would provide the most definitive structural proof for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides the empirical formula of the molecule, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity.

For this compound, with a molecular formula of C₈H₆ClNO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

**Table 3: Theoretical Elemental Composition of this compound (C₈H₆ClNO₂) **

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 52.32 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.29 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.31 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.63 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.43 |

| Total | 183.594 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical percentages, typically within a margin of ±0.4%. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment. This technique, therefore, serves as a crucial checkpoint for verifying the molecular formula and ensuring the sample's purity before further spectroscopic analysis.

Computational Chemistry and Theoretical Studies on 1 Chloro 3 Isocyanato 5 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 1-chloro-3-isocyanato-5-methoxybenzene, offering insights that complement experimental findings.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to predict the electronic structure and properties of molecules like this compound. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in determining molecular geometries, vibrational frequencies, and electronic properties. Ab initio methods, while computationally more intensive, can provide highly accurate benchmark data.

Table 1: Representative Theoretical Data for Substituted Benzenes

| Property | Benzene (B151609) | Chlorobenzene | Anisole (Methoxybenzene) | Phenyl Isocyanate |

| Dipole Moment (Debye) | 0 | ~1.7 | ~1.3 | ~2.4 |

| HOMO Energy (eV) | -9.25 | -9.07 | -8.21 | -9.33 |

| LUMO Energy (eV) | 1.15 | 0.53 | 1.01 | -0.54 |

Note: The values presented are representative and can vary based on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orglibretexts.org. The energy and localization of these orbitals in this compound can predict its reactivity towards nucleophiles and electrophiles.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity) youtube.com. For this compound, the electron-donating methoxy (B1213986) group is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack on the aromatic ring at positions ortho and para to the methoxy group. Conversely, the electron-withdrawing isocyanate and chloro groups will lower the LUMO energy, making the isocyanate carbon a primary site for nucleophilic attack. FMO analysis can be extended to understand the effects of various substituents on the electronic properties of conjugated molecules rsc.org.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Energy Level | Primary Localization | Implication for Reactivity |

| HOMO | Relatively High | Aromatic ring, particularly near the methoxy group | Susceptible to electrophilic aromatic substitution |

| LUMO | Relatively Low | Isocyanate group (N=C=O) | Prone to nucleophilic attack at the isocyanate carbon |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) nih.gov. In an MEP map, red areas indicate regions of high electron density (negative potential), while blue areas signify regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the methoxy group and the nitrogen and oxygen atoms of the isocyanate group, indicating their potential to act as hydrogen bond acceptors. A strong positive potential would be anticipated on the carbon atom of the isocyanate group, confirming it as the primary site for nucleophilic attack. The distribution of potential around the aromatic ring would be influenced by the competing electronic effects of the three substituents nih.govresearchgate.net. Studies on substituted benzenes have demonstrated the utility of MEP maps in understanding reactivity patterns walisongo.ac.id.

Modeling of Reaction Mechanisms and Energetics

Computational modeling is a valuable tool for elucidating the detailed pathways of chemical reactions involving this compound and for quantifying the associated energy changes.

Theoretical calculations can map out the potential energy surface for a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The characterization of transition state structures provides insight into the geometry of the activated complex and the nature of bond-forming and bond-breaking processes.

For reactions involving the isocyanate group of this compound, such as urethane (B1682113) formation with an alcohol, computational studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) nih.gov. For instance, a computational study on the reaction between nitrones and isocyanates revealed that the reaction mechanism can shift from concerted to stepwise depending on the polarity of the solvent acs.org. Similar methodologies could be applied to investigate the reactions of this compound with various nucleophiles, providing a detailed understanding of the reaction pathways.

Quantum chemical methods can be used to calculate the thermodynamic properties of reactants and products, allowing for the determination of reaction enthalpies (ΔH) and Gibbs free energies (ΔG). These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Solvent Effects in Computational Models

The chemical behavior and reactivity of isocyanates can be significantly influenced by their environment, particularly the solvent. Computational models are crucial for understanding these interactions at a molecular level. Solvent effects are typically incorporated into calculations using two main approaches: implicit and explicit solvent models. ucsb.edu

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the average electrostatic effect of the solvent on the solute. The polarized medium creates a reaction field that interacts with the solute, influencing its electronic structure and properties. ucsb.edu

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding. ucsb.edu

For a molecule like this compound, the choice of solvent would be expected to alter its properties. For instance, the rate of reactions involving the highly electrophilic carbon atom of the isocyanate group is sensitive to the solvent type. researchgate.net Studies on similar reactions, such as the formation of urethanes from phenyl isocyanate and alcohols, have shown that solvent polarity can affect the stability of transition states and reaction intermediates. researchgate.netacs.org The identity of the anion radical species formed upon the one-electron reduction of phenyl isocyanate has been shown to be highly dependent on the solvent used, with different outcomes observed in hexamethylphosphoramide (HMPA) versus tetrahydrofuran (THF). illinoisstate.edu

| Solvent | Dielectric Constant (ε) | Expected Qualitative Effect on this compound |

|---|---|---|

| Gas Phase (Vacuum) | 1 | Baseline for intrinsic molecular properties without external interactions. |

| Toluene (B28343) | 2.4 | Minor stabilization of polar functional groups; minimal impact on reaction rates involving non-polar transition states. |

| Tetrahydrofuran (THF) | 7.5 | Moderate stabilization of polar groups; may facilitate reactions by solvating ionic intermediates. illinoisstate.edu |

| Acetonitrile (B52724) | 37.5 | Significant stabilization of polar ground states and charged transition states, potentially accelerating nucleophilic attack on the isocyanate group. mdpi.com |

| Water | 80.1 | Strong stabilization of polar groups. However, water would react with the isocyanate group, making it an unsuitable solvent for most applications. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions.

IR Frequencies: Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's normal modes. DFT calculations can predict these frequencies, but they often exhibit systematic errors due to the harmonic approximation. To correct for this, calculated frequencies are typically multiplied by an empirical scaling factor. Anharmonicity can also be a significant source of error, and more advanced methods can be used to account for it if high accuracy is required. escholarship.org The adsorption of phenyl isocyanate on a Germanium surface was studied using DFT to calculate the vibrational spectrum, which agreed closely with experimental FTIR spectra, confirming the reaction product. researchgate.net

Below is a representative table illustrating the typical agreement between experimental and DFT-calculated (B3LYP) spectroscopic data for a related substituted aromatic compound, N-(methoxysalicylidene)aniline. article4pub.com

| Comparison of Experimental and Calculated Spectroscopic Data article4pub.com | ||

|---|---|---|

| Parameter | Experimental Value | Calculated Value |

| ¹H-NMR (ppm) | ||

| -OH | 12.36 | 13.07 |

| HC=N | 8.90 | 9.19 |

| Aromatic-H | 7.40 - 6.80 | 8.38 - 7.74 |

| -OCH₃ | 3.70 | 4.68 |

| ¹³C-NMR (ppm) | ||

| HC=N | 163.60 | 160.41 |

| Aromatic-C | 154.83 - 114.38 | 151.43 - 110.92 |

| -OCH₃ | 56.07 | 52.39 |

| IR Frequencies (cm⁻¹) | ||

| C=N | 1611 | 1644 |

| C-O | 1278 | 1294 |

Advanced Simulation Techniques (e.g., Molecular Dynamics) for Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules, advanced techniques like Molecular Dynamics (MD) simulations are necessary to understand the behavior of molecules in bulk (condensed phases) and their intermolecular interactions. nih.gov MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system. nsf.gov

For isocyanates, MD simulations can provide insight into:

Liquid Phase Properties: The development of accurate force fields allows for the simulation of properties like density, viscosity, and vapor-liquid equilibrium. nsf.gov For example, a re-parameterized GAFF-based force field (GAFF-IC) was developed to better reproduce the viscosity of isocyanates, as the original force field overestimated intermolecular interactions. nsf.gov

Intermolecular Interactions: A detailed study of aliphatic isocyanurates using ab initio calculations and MD simulations identified three key types of intermolecular interactions: between NCO groups, between isocyanurate rings, and between NCO groups and isocyanurate rings. mdpi.comresearchgate.net These interactions, particularly those involving the isocyanurate rings, were found to be dominated by dispersion forces. mdpi.comresearchgate.net For this compound, one would expect similar NCO-NCO interactions, as well as π-π stacking interactions between the aromatic rings.

Adhesion and Surface Interactions: MD simulations have been used to investigate the adhesion of aromatic polyisocyanates on metal surfaces like aluminum and steel, which is critical for their application in coatings and adhesives. mdpi.comnih.gov

These simulations are vital for connecting the properties of a single molecule to the macroscopic behavior of the material it forms, such as a polyurethane polymer. mdpi.com

Applications of 1 Chloro 3 Isocyanato 5 Methoxybenzene in Advanced Organic Synthesis and Materials Design

Rational Design and Synthesis of Functional Materials

Supramolecular Assemblies and Monomers

The formation of well-defined supramolecular assemblies is largely dependent on non-covalent interactions, such as hydrogen bonding. The isocyanate group of 1-chloro-3-isocyanato-5-methoxybenzene is a precursor to urea (B33335) and urethane (B1682113) linkages, both of which are excellent hydrogen bond donors and acceptors. This makes the compound a valuable monomer for creating complex, self-assembling supramolecular structures.

When this compound reacts with primary or secondary amines, it forms substituted ureas. These urea molecules can engage in strong, directional hydrogen bonding, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The substituents on the phenyl ring play a crucial role in modulating these interactions. The methoxy (B1213986) group, being an electron-donating group, can influence the hydrogen bond acidity of the urea protons, while the electron-withdrawing chloro group can affect the hydrogen bond basicity of the carbonyl oxygen. The meta-substitution pattern of these groups can lead to specific packing motifs and geometries in the solid state. For instance, studies on substituted phenyl ureas have shown that the nature and position of substituents direct the formation of different hydrogen-bonded synthons, which in turn dictates the final supramolecular architecture.

Similarly, the reaction with alcohols yields urethanes, which also participate in hydrogen bonding, albeit generally weaker than that of ureas. These interactions are fundamental in the phase behavior and mechanical properties of polyurethanes. By incorporating this compound into a polymer backbone, the specific substitution pattern can be used to fine-tune the morphology and properties of the resulting material.

Table 1: Potential Supramolecular Synthons Derived from this compound

| Derivative | Interacting Groups | Potential Supramolecular Structure |

| Substituted Urea | N-H and C=O | Hydrogen-bonded tapes, sheets, or helices |

| Substituted Urethane | N-H and C=O | Linear or sheet-like hydrogen-bonded arrays |

Chemical Approaches to Self-Healing Materials and Microencapsulation of Isocyanates

The high reactivity of the isocyanate group makes this compound a prime candidate for use in self-healing materials. One of the most successful strategies for creating such materials is the microencapsulation of a reactive healing agent within a polymer matrix. When damage occurs, the microcapsules rupture, releasing the healing agent, which then reacts to repair the damage.

Isocyanates are particularly attractive as healing agents because they can react with a variety of functional groups, including atmospheric moisture, to form a solid polymer that fills and bonds the crack. The reaction with water produces an amine, which can further react with another isocyanate to form a stable polyurea. This catalyst-free healing mechanism is highly desirable for many applications.

The challenge with using highly reactive isocyanates is their encapsulation without premature reaction. Interfacial polymerization is a common technique used to encapsulate isocyanates. In this process, a solution of the isocyanate is emulsified in an aqueous phase, and the shell of the microcapsule is formed at the oil-water interface. The properties of this compound, such as its solubility and reactivity, would be critical parameters in optimizing the encapsulation process. The chloro and methoxy substituents can influence the reactivity of the isocyanate group, which needs to be carefully managed during encapsulation to prevent premature polymerization.